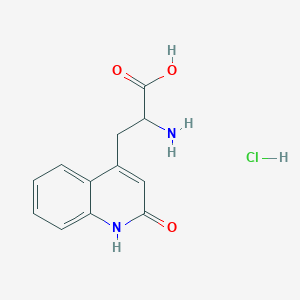

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol . This compound is known for its unique structure, which includes a quinoline moiety fused with an amino acid derivative. It is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline derivative and an amino acid precursor.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.

Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural characteristics make it particularly valuable for developing drugs targeting neurological disorders. Research has indicated that compounds with similar quinoline moieties exhibit neuroprotective effects, which could be leveraged to create therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Properties

A study published in Neuroscience Letters demonstrated that derivatives of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride exhibited significant neuroprotective effects in vitro. The mechanism involved the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases.

The antioxidant properties of this compound are being explored to develop supplements or treatments aimed at reducing oxidative stress in cells.

Case Study: Antioxidant Activity

A recent publication in Free Radical Biology and Medicine highlighted that this compound showed promising results in scavenging free radicals and reducing lipid peroxidation in cellular models. This suggests potential applications in formulating dietary supplements or therapeutic agents for oxidative stress-related conditions.

Drug Delivery Systems

Due to its chemical characteristics, this compound is considered a candidate for enhancing the bioavailability of therapeutic agents through drug delivery systems. Its ability to form complexes with various drugs can improve their solubility and stability.

Example: Enhanced Drug Formulation

Research conducted on drug formulations incorporating this compound demonstrated improved absorption rates in pharmacokinetic studies compared to standard formulations.

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting and quantifying related compounds, aiding quality control and regulatory compliance across various industries.

Application: Quality Control

The compound's unique spectral properties allow for its use as a standard reference material in chromatographic methods for quality assurance testing of pharmaceutical products.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This compound has a similar structure but lacks the hydrochloride group.

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propionic acid: Another closely related compound with slight variations in its chemical structure.

These compounds share similar chemical properties but may differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Activité Biologique

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, also known as Rebamipide Impurity 3, is a compound with significant biological activity. This article explores its chemical properties, synthesis methods, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₂N₂O₃·HCl

- Molecular Weight : 232.24 g/mol

- CAS Number : 5162-90-3

This compound features a quinoline moiety that contributes to its biological interactions. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with an appropriate quinoline derivative and an amino acid precursor.

- Reaction Conditions : Controlled temperature and pH are maintained to ensure the proper formation of the desired product.

- Industrial Production : Catalysts may be employed to optimize yield and purity during large-scale production .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, influencing various biochemical pathways. The quinoline structure allows for effective binding to enzymes involved in oxidative stress and inflammation responses .

Therapeutic Applications

Research has indicated several potential therapeutic uses for this compound:

- Antioxidant Activity : The compound exhibits properties that may combat oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It has been studied for its ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing autophagic cell death and regulating reactive oxygen species (ROS) levels .

In Vitro Studies

Several studies have evaluated the compound's effects on different cell lines:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (Breast) | Inhibition of proliferation | |

| A375 (Melanoma) | Induction of autophagic cell death | |

| HCT116 (Colorectal) | Modulation of ROS/RNS levels |

These findings suggest that the compound may have a broad spectrum of activity against various cancer types.

Case Studies

A notable case study involved the evaluation of the compound's binding affinity to serum albumin (BSA), which is crucial for understanding its pharmacokinetics. Spectrofluorometric titrations indicated strong binding interactions, suggesting that the compound could effectively circulate in biological systems .

Propriétés

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXVJCCTVAVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.